molecular formula C10H17N3O2S B2397369 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine CAS No. 2178770-95-9

3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine

Cat. No.: B2397369
CAS No.: 2178770-95-9
M. Wt: 243.33
InChI Key: XQAQRPNTAMMBSW-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine is a synthetic organic compound that features a pyrazole ring and a piperidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine typically involves the formation of the pyrazole ring followed by the attachment of the piperidine ring. Common synthetic routes may include:

    Cyclization reactions: to form the pyrazole ring.

    Nucleophilic substitution: reactions to introduce the piperidine ring.

    Sulfonylation: reactions to attach the methylsulfonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalytic processes: to improve reaction efficiency.

    Continuous flow reactors: for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperazine: Similar structure but with a piperazine ring.

Uniqueness

The uniqueness of 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties.

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-12-7-5-10(11-12)9-4-3-6-13(8-9)16(2,14)15/h5,7,9H,3-4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAQRPNTAMMBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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